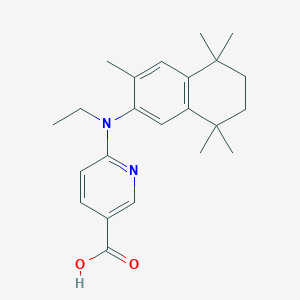

RXR antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H30N2O2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

6-[ethyl-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C23H30N2O2/c1-7-25(20-9-8-16(14-24-20)21(26)27)19-13-18-17(12-15(19)2)22(3,4)10-11-23(18,5)6/h8-9,12-14H,7,10-11H2,1-6H3,(H,26,27) |

InChI Key |

HYDUUPGGUIYHGP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NC=C(C=C1)C(=O)O)C2=CC3=C(C=C2C)C(CCC3(C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Retinoid X Receptor (RXR) Antagonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a central role in regulating gene expression involved in cellular differentiation, proliferation, and metabolism. RXRs function as homodimers or as heterodimeric partners for numerous other nuclear receptors. This unique promiscuity makes RXR a critical control point in many physiological pathways and an attractive target for therapeutic intervention. RXR antagonists, molecules that inhibit the receptor's activity, are valuable tools for dissecting RXR biology and hold therapeutic potential for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanism of action of RXR antagonists, with a particular focus on the well-characterized antagonist, HX531. We will detail the molecular interactions, signaling pathways, and cellular consequences of RXR antagonism, supported by quantitative data and detailed experimental protocols.

Introduction to Retinoid X Receptor (RXR)

The Retinoid X Receptors (RXRs) are a group of nuclear receptors that are activated by retinoids. There are three subtypes of RXR: RXRα, RXRβ, and RXRγ, each encoded by a separate gene. RXRs can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including the Retinoic Acid Receptor (RAR), the Peroxisome Proliferator-Activated Receptor (PPAR), the Liver X Receptor (LXR), and the Vitamin D Receptor (VDR).[1] This ability to partner with multiple receptors places RXR at the crossroads of numerous signaling pathways.

Upon binding to its natural ligand, 9-cis-retinoic acid, RXR undergoes a conformational change that facilitates the recruitment of coactivator proteins and the subsequent activation of target gene transcription. In a heterodimeric context, the transcriptional outcome depends on the partner receptor and the presence of its specific ligand.

The Core Mechanism of RXR Antagonism

RXR antagonists are small molecules that bind to the Ligand-Binding Pocket (LBP) of RXR but fail to induce the conformational change necessary for receptor activation. Instead, their binding prevents the recruitment of coactivators and may even promote the binding of corepressors, thereby inhibiting the transcription of RXR-responsive genes.[2] The primary mechanism of action for most RXR antagonists involves competitive inhibition of agonist binding.

A Case Study: The Mechanism of HX531

HX531 is a potent and well-characterized RXR antagonist.[3] Its mechanism of action has been elucidated through a variety of experimental approaches and serves as an excellent model for understanding RXR antagonism.

-

Inhibition of Coactivator Recruitment: A critical step in RXR activation is the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), to the Activation Function 2 (AF-2) domain of the receptor. Agonist binding stabilizes a conformation of the AF-2 helix that creates a binding surface for coactivators. HX531, by binding to the LBP, induces a different conformation in the AF-2 domain that is incompatible with coactivator binding.[4][5] This has been demonstrated using surface plasmon resonance (SPR), which showed that HX531 reduces the affinity of RXR for a peptide fragment of SRC-1.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: In certain cellular contexts, RXR antagonism can lead to apoptosis and cell cycle arrest. For instance, HX531 has been shown to upregulate the p53-p21Cip1 pathway, which is a key regulator of the cell cycle and apoptosis.[3] By enhancing this pathway, HX531 can inhibit the proliferation of certain cell types, such as preadipocytes.[3]

-

Modulation of Heterodimer Activity: The effect of an RXR antagonist can vary depending on the heterodimeric partner. While HX531 acts as a general RXR antagonist, some compounds can exhibit dimer-selective activity, acting as antagonists for RXR homodimers but as agonists for specific heterodimers.[6] This highlights the complexity of RXR signaling and the potential for developing highly specific RXR modulators.

Quantitative Data for RXR Antagonists

The potency of RXR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve. Binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki).

| Compound | Antagonist Activity | Cell/Assay System | Reference |

| HX531 | IC50 = 18 nM | Not specified | [3] |

| PA452 | pA2 = 7.11 | Not specified | [7] |

| RXR antagonist 1 | pA2 = 8.06 | Not specified | [8] |

| Danthron | IC50 = 0.11 µM | Gal4-RXRα-LBD in HEK293T cells | [9] |

| UVI3003 | IC50 = 0.24 µM | RXRα in COS-7 cells | [9] |

Experimental Protocols

The characterization of RXR antagonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Reporter Gene Assay for RXR Antagonist Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of RXR in response to an agonist.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-1)

-

Expression vector for full-length RXRα

-

Reporter plasmid containing an RXR response element (RXRE) upstream of a luciferase gene (e.g., (RXRE)3-tk-Luc)

-

Transfection reagent

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Test compound (potential RXR antagonist)

-

Luciferase assay reagent

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

The following day, co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a fixed concentration of the RXR agonist and varying concentrations of the test compound. Include appropriate controls (agonist alone, vehicle alone).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Coactivator Interaction

This biophysical technique measures the real-time interaction between RXR and a coactivator peptide, and how this interaction is affected by an antagonist.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant RXRα Ligand-Binding Domain (LBD)

-

Peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) containing an LXXLL motif.

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Test compound (RXR antagonist)

-

Running buffer

Protocol:

-

Immobilize the coactivator peptide onto the surface of the sensor chip.

-

Prepare a solution of the RXRα LBD in the running buffer.

-

Inject the RXRα LBD solution over the sensor chip surface in the presence of a saturating concentration of the RXR agonist and varying concentrations of the test compound.

-

Monitor the change in the SPR signal (response units) over time to measure the binding of the RXRα LBD to the coactivator peptide.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd = kd/ka) for the interaction in the presence of the antagonist. A decrease in affinity (increase in Kd) indicates that the antagonist inhibits the coactivator interaction.[4]

Mammalian Two-Hybrid Assay

This assay assesses the ability of an antagonist to disrupt the interaction between RXR and a coactivator within a cellular context.

Materials:

-

Mammalian cell line (e.g., COS-1)

-

"Bait" plasmid: expression vector for a fusion protein of the Gal4 DNA-binding domain and the RXR LBD (Gal4-RXR-LBD).

-

"Prey" plasmid: expression vector for a fusion protein of the VP16 activation domain and a coactivator protein (VP16-Coactivator).

-

Reporter plasmid containing Gal4 upstream activation sequences driving a luciferase gene ((UAS)x-tk-Luc).

-

Transfection reagent

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Test compound (RXR antagonist)

-

Luciferase assay reagent

Protocol:

-

Co-transfect cells with the bait, prey, and reporter plasmids.

-

Treat the transfected cells with the RXR agonist and varying concentrations of the test compound.

-

After 24-48 hours, lyse the cells and measure luciferase activity.

-

A decrease in luciferase activity in the presence of the test compound indicates that it disrupts the agonist-induced interaction between RXR and the coactivator.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. What are RXRs antagonists and how do they work? [synapse.patsnap.com]

- 2. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HX531, a retinoid X receptor antagonist, inhibited the 9-cis retinoic acid-induced binding with steroid receptor coactivator-1 as detected by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist-perturbation mechanism for activation function-2 fixed motifs: active conformation and docking mode of retinoid X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PA452 | RXR antagonist | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

"RXR antagonist 5" selectivity profile

An in-depth analysis of "RXR antagonist 5" is not feasible as the designation is not specific enough to identify a unique chemical entity in publicly available scientific literature. The name "this compound" likely represents an internal, non-standardized identifier from a specific research program or publication that is not widely recognized.

To provide the requested detailed technical guide, a more specific chemical name, such as one designated by the International Union of Pure and Applied Chemistry (IUPAC), a common or brand name, or a specific publication reference number (e.g., a patent number or a journal article DOI) is required.

Once a specific compound is identified, a comprehensive guide can be developed, including:

-

Selectivity Profile: A detailed summary of its binding affinity and functional activity against the three Retinoid X Receptor (RXR) subtypes (α, β, and γ) and a panel of other nuclear receptors to establish its selectivity.

-

Quantitative Data: Presentation of key metrics such as:

-

Ki (Inhibition Constant): A measure of the antagonist's binding affinity to the receptor.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of the antagonist required to inhibit a biological process or response by 50%.

-

EC50 (Half-maximal Effective Concentration): In the context of an inverse agonist, the concentration at which the compound produces half of its maximal inhibitory effect.

-

-

Experimental Protocols: Detailed descriptions of the methodologies used to generate the selectivity and quantitative data, such as:

-

Radioligand Binding Assays: To determine the binding affinity of the antagonist to the receptor.

-

Co-transfection/Reporter Gene Assays: To measure the functional activity of the antagonist in a cellular context.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: A common method to study protein-protein interactions, which can be adapted to assess receptor antagonism.

-

-

Signaling Pathway Diagrams: Visual representations of the molecular pathways affected by the RXR antagonist, created using Graphviz.

Below are illustrative examples of the types of tables and diagrams that would be included in such a guide, populated with hypothetical data for a fictional RXR antagonist.

Table 1: Hypothetical Binding Affinity (Ki) of a Selective RXR Antagonist

| Receptor | Ki (nM) |

| RXRα | 15 |

| RXRβ | 25 |

| RXRγ | 20 |

| RARα | >10,000 |

| RARβ | >10,000 |

| RARγ | >10,000 |

| LXRα | >10,000 |

| LXRβ | >10,000 |

| PPARα | >10,000 |

| PPARγ | >10,000 |

| VDR | >10,000 |

Table 2: Hypothetical Functional Activity (IC50) of a Selective RXR Antagonist

| Assay Type | Receptor | IC50 (nM) |

| Reporter Gene Assay | RXRα | 50 |

| Reporter Gene Assay | RXRβ | 75 |

| Reporter Gene Assay | RXRγ | 60 |

| Reporter Gene Assay | RARα | >10,000 |

| Reporter Gene Assay | LXRα | >10,000 |

| Reporter Gene Assay | PPARγ | >10,000 |

Example Diagrams

Caption: Mechanism of RXR antagonism, blocking co-activator recruitment.

Caption: Workflow for determining antagonist binding affinity and functional activity.

To proceed with a factual and detailed analysis, please provide a more specific identifier for "this compound".

An In-depth Technical Guide to the Binding Affinity of RXR Antagonists for RXR Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of antagonists for the Retinoid X Receptor alpha (RXRα), a key nuclear receptor involved in a multitude of physiological processes. This document details the quantitative binding data for representative RXRα antagonists, outlines the experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of an antagonist for its target is a critical parameter in drug discovery and development. For RXRα, this is typically quantified by determining the inhibitor constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized RXRα antagonists.

| Compound Name | Binding Parameter | Value (nM) | Receptor | Notes |

| RXR antagonist 1 (compound 6a) | Ki | 384 ± 72 | Human RXRα-LBD | Competitive binding to the ligand-binding pocket (LBP).[1] |

| Kd | 277 ± 38 | Human RXRα-LBD | ||

| HX 531 | IC50 | 18 | Not specified | Potent RXR antagonist.[2] |

| UVI 3003 | IC50 | 240 | Human RXRα | Assayed in Cos7 cells.[3] |

| Compound 23 | Kd | 488 | Human RXRα-LBD | Binds to a hydrophobic groove on the surface of RXRα, not the LBP.[4] |

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental protocols. This section details the methodologies for two key assays used to characterize RXRα antagonists.

Radioligand Binding Assay

This biochemical assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound to compete with this binding.

Objective: To determine the Ki of an antagonist for RXRα.

Materials:

-

Receptor: Human recombinant RXRα ligand-binding domain (LBD) expressed in a suitable system (e.g., insect cells).[5]

-

Radioligand: [³H]9-cis-Retinoic acid, a high-affinity RXR agonist.[5]

-

Test Compound: RXR antagonist at various concentrations.

-

Assay Buffer: Modified Tris-HCl buffer, pH 7.4.[5]

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled 9-cis-retinoic acid.[5]

-

Separation Method: Method to separate bound from free radioligand (e.g., filtration through glass fiber filters).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: Incubate a mixture containing the human recombinant RXRα-LBD (e.g., 0.025 µg), a fixed concentration of [³H]9-cis-retinoic acid (e.g., 3 nM), and varying concentrations of the test antagonist.[5]

-

Total and Non-specific Binding: For total binding, no antagonist is added. For non-specific binding, a high concentration of unlabeled 9-cis-retinoic acid (e.g., 1 µM) is added to outcompete the radioligand.[5]

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 2 hours at 4°C).[5]

-

Separation: Rapidly separate the bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complex.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Assay

This cell-based assay measures the functional consequence of antagonist binding by quantifying the inhibition of agonist-induced gene transcription.

Objective: To determine the IC50 of an antagonist in a cellular context.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293T or COS-7) that is readily transfectable.[3][4]

-

Expression Plasmid: A plasmid encoding the human RXRα-LBD fused to a DNA-binding domain (e.g., GAL4).[4]

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with response elements recognized by the DNA-binding domain (e.g., pG5-Luc).[4]

-

Transfection Reagent: A suitable reagent for transfecting the plasmids into the cells (e.g., Lipofectamine).

-

Reference Agonist: A known RXR agonist, such as 9-cis-retinoic acid.[4][6]

-

Test Compound: The RXR antagonist at various concentrations.

-

Luciferase Assay System: Reagents to lyse the cells and measure luciferase activity.[4]

-

Luminometer: To measure the light output from the luciferase reaction.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a density that allows for optimal transfection and growth.

-

Transfection: Co-transfect the cells with the RXRα-LBD expression plasmid and the luciferase reporter plasmid.

-

Treatment: After an appropriate incubation period to allow for protein expression (e.g., 18 hours), treat the cells with a fixed, sub-maximal concentration of the reference agonist (e.g., 10⁻⁷ M 9-cis-retinoic acid) in the presence of varying concentrations of the antagonist.[4]

-

Incubation: Incubate the cells with the compounds for a sufficient time to allow for changes in gene expression (e.g., 18 hours).[4]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase activity from a co-transfected control plasmid to account for transfection efficiency).[4] Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. The IC50 value is the concentration of the antagonist that produces 50% inhibition of the maximum agonist-induced luciferase activity.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate the RXRα signaling pathway and the workflows for the binding assays.

References

The Impact of RXR Antagonism on Heterodimer Function: A Technical Guide

Disclaimer: The specific compound "RXR antagonist 5" is not widely documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and widely used Retinoid X Receptor (RXR) antagonist, HX531 , as a representative molecule to explore the effects of RXR antagonism on RXR heterodimers. The principles and methodologies described herein are broadly applicable to the study of other RXR antagonists.

Introduction

Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors. These heterodimers, such as those with Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs), are critical mediators of diverse physiological processes, including metabolism, development, and inflammation. The activity of these heterodimers is modulated by the binding of specific ligands to one or both partner receptors.

RXR antagonists are small molecules that bind to the ligand-binding pocket of RXR and prevent its activation by agonists. By inhibiting RXR function, these antagonists can modulate the transcriptional activity of RXR heterodimers, making them valuable tools for research and potential therapeutic agents. This technical guide provides an in-depth overview of the effects of the RXR antagonist HX531 on key RXR heterodimers, detailed experimental protocols for studying these interactions, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data on the Effect of HX531 on RXR Heterodimers

The inhibitory activity of an RXR antagonist can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the receptor's activity. The following table summarizes the available quantitative data for the RXR antagonist HX531.

| Parameter | Value | Heterodimer/Receptor | Experimental Context |

| IC50 | 18 nM | RXR | General antagonist activity.[1] |

| Inhibition | Partial, concentration-dependent | PPARγ/RXR | Cotransfection reporter assay in CV-1 cells.[2][3] |

| Effect on Gene Expression | Suppression | RXRα/β and VDR | Luciferase reporter assays in HEK293T cells for specific gene promoters.[4] |

| Effect on Gene Expression | No significant effect | PPARα/RXR | Reporter gene assays.[1] |

| Effect on Gene Expression | Inhibition | LXR/RXR regulated genes | qPCR analysis in zebrafish CNS.[5] |

Signaling Pathways and a Model for Antagonist Action

RXR heterodimers regulate gene expression by binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. The activity of these heterodimers is dependent on the recruitment of coactivator or corepressor proteins.

In the absence of a ligand for the partner receptor, many RXR heterodimers are bound to corepressor proteins, which silence gene transcription. Upon agonist binding to the partner receptor (and in some cases, to RXR itself in permissive heterodimers), a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators. This coactivator complex then initiates the transcription of the target gene.

An RXR antagonist, such as HX531, binds to the ligand-binding domain of RXR and stabilizes a conformation that is unfavorable for coactivator recruitment. This can have several consequences depending on the specific heterodimer:

-

For permissive heterodimers (e.g., RXR-PPAR, RXR-LXR): These heterodimers can be activated by an agonist for either RXR or its partner. An RXR antagonist will block activation by an RXR agonist and can also attenuate the activity induced by the partner's agonist.

-

For non-permissive heterodimers (e.g., RXR-RAR, RXR-VDR): These heterodimers are typically activated only by the partner receptor's ligand. An RXR antagonist can further stabilize the silent state of the heterodimer and may potentiate the repressive effects.

Caption: Simplified signaling pathways of permissive and non-permissive RXR heterodimers and the inhibitory effect of an RXR antagonist.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate RXR Heterodimerization

This protocol is designed to verify the physical interaction between RXR and its heterodimer partners in a cellular context.

Workflow:

Caption: Workflow for Co-Immunoprecipitation of RXR heterodimers.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.

-

Co-transfect cells with expression vectors for tagged RXR (e.g., FLAG-RXRα) and its potential partner protein (e.g., HA-PPARγ).

-

-

Cell Lysis:

-

After 24-48 hours of transfection, wash cells with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Pre-clearing:

-

Incubate the supernatant with control IgG and protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the tag on RXR (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the tag of the partner protein (e.g., anti-HA antibody) to detect its presence in the immunoprecipitated complex.

-

Luciferase Reporter Gene Assay to Measure Transcriptional Activity

This assay quantifies the effect of an RXR antagonist on the transcriptional activity of a specific RXR heterodimer.

Workflow:

Caption: Workflow for a Luciferase Reporter Gene Assay.

Detailed Methodology:

-

Plasmid Constructs:

-

Expression Vectors: Plasmids encoding the full-length cDNAs for RXR and its heterodimer partner (e.g., PPARγ).

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a promoter with multiple copies of the specific hormone response element for the heterodimer (e.g., PPRE for PPAR/RXR).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T, CV-1) in 96-well plates.

-

Co-transfect the cells with the expression vectors, the reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing the agonist for the partner receptor (e.g., rosiglitazone for PPARγ) and varying concentrations of the RXR antagonist (HX531). Include appropriate vehicle controls.

-

Incubate for another 18-24 hours.

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer provided with a dual-luciferase assay kit.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer plate.

-

Use a dual-luciferase assay system to sequentially measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of reporter activity by the agonist relative to the vehicle control.

-

Determine the percent inhibition of the agonist-induced activity by the RXR antagonist at each concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Förster Resonance Energy Transfer (FRET) to Monitor Heterodimerization in Live Cells

FRET is a powerful technique to study protein-protein interactions in real-time within living cells.

Workflow:

Caption: Workflow for a FRET-based analysis of RXR heterodimerization.

Detailed Methodology:

-

Plasmid Constructs:

-

Create expression vectors where RXR is fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and the partner protein is fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP).

-

-

Cell Culture and Transfection:

-

Culture cells suitable for live-cell imaging (e.g., HeLa, U2OS) on glass-bottom dishes.

-

Co-transfect the cells with the CFP-RXR and YFP-partner expression vectors.

-

-

Live-Cell Imaging:

-

After 24-48 hours, mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Acquire images in the donor, acceptor, and FRET channels.

-

-

Compound Treatment:

-

Add the agonist for the partner receptor and/or the RXR antagonist (HX531) directly to the imaging medium.

-

Acquire images at different time points after treatment to monitor dynamic changes in FRET.

-

-

FRET Analysis:

-

Correct the images for background and spectral bleed-through.

-

Calculate the FRET efficiency using a standard method, such as sensitized emission or acceptor photobleaching.

-

Compare the FRET efficiency before and after treatment with the antagonist to determine its effect on heterodimer formation or conformation.

-

Conclusion

RXR antagonists like HX531 are invaluable tools for dissecting the complex roles of RXR heterodimers in health and disease. By employing a combination of biochemical, cell-based, and imaging techniques as detailed in this guide, researchers can gain a comprehensive understanding of how these compounds modulate the activity of specific RXR heterodimer pairs. This knowledge is crucial for the development of novel therapeutic strategies targeting the intricate network of nuclear receptor signaling.

References

A Technical Guide to the Comparative Analysis of RXR Antagonists: "RXR Antagonist 5" Versus Pan-RXR Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Retinoid X Receptor (RXR) is a critical nuclear receptor that functions as a central regulator of numerous physiological processes through its ability to form heterodimers with a variety of other nuclear receptors. This unique role has positioned RXR as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. Pharmacological modulation of RXR activity is primarily achieved through agonists and antagonists. While pan-RXR antagonists exhibit broad inhibitory effects across various RXR-dependent signaling pathways, the development of selective RXR antagonists, such as the conceptual "RXR antagonist 5," offers the potential for more targeted therapeutic interventions with potentially fewer off-target effects. This technical guide provides an in-depth comparison of "this compound" with established pan-RXR antagonists, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols essential for their evaluation.

Introduction to RXR Signaling

Retinoid X Receptors (RXRs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[1] There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3).[1] RXRs play a pivotal role in gene regulation by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[1] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

RXR heterodimers can be broadly classified into two categories:

-

Permissive Heterodimers: In this configuration (e.g., RXR-PPAR, RXR-LXR), the heterodimer can be activated by an agonist for either RXR or its partner receptor.[1]

-

Non-permissive Heterodimers: In this case (e.g., RXR-RAR), the heterodimer is only activated by the ligand of the partner receptor, with the RXR ligand having no or a synergistic effect.[1]

The binding of an agonist to the ligand-binding domain (LBD) of a nuclear receptor induces a conformational change that facilitates the recruitment of coactivator proteins and the initiation of transcription. Conversely, antagonists bind to the LBD but prevent this conformational change, often by promoting the recruitment of corepressor proteins, thus inhibiting gene expression.

Mechanism of Action of RXR Antagonists

RXR antagonists function by competitively binding to the LBD of RXR, thereby preventing the binding of endogenous or synthetic agonists. This blockade inhibits the agonist-induced conformational changes necessary for the recruitment of coactivators and subsequent transcriptional activation of target genes. Pan-RXR antagonists will inhibit the activity of both RXR homodimers and a wide range of RXR heterodimers. In contrast, a selective antagonist like "this compound" is hypothesized to preferentially inhibit specific RXR-containing complexes or exhibit a distinct mode of antagonism.

dot

References

An In-depth Technical Guide to the Discovery and Synthesis of RXR Antagonist 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective Retinoid X Receptor (RXR) antagonist, herein referred to as RXR antagonist 5 (also known as compound 13e in associated literature). This document details the scientific background, experimental protocols, and key data related to this compound.

Introduction to Retinoid X Receptors (RXRs)

Retinoid X Receptors (RXRs) are a class of nuclear receptors that play a pivotal role in regulating a wide array of physiological processes, including cell growth, differentiation, metabolism, and embryonic development.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] This heterodimerization allows them to bind to specific DNA sequences known as response elements, thereby modulating the transcription of target genes. Given their central role in gene regulation, RXRs have emerged as significant therapeutic targets for a range of diseases, including cancer and metabolic disorders.

Discovery of this compound

This compound, chemically identified as 6-[N-ethyl-N-(5-isobutoxy-4-isopropyl-2-(E)-styrylphenyl)amino]nicotinic acid, was discovered as part of a research effort to develop potent RXR antagonists that are structurally related to known RXR agonists. The rationale was to create molecular probes to better understand RXR signaling and to develop potential therapeutics. The discovery was based on the chemical scaffold of the RXR full agonist NEt-3IB. Through strategic chemical modifications, a series of compounds were synthesized and screened for their ability to antagonize RXR activity.

The key innovation in the development of this compound was the introduction of a styryl group at a specific position on the phenyl ring of the agonist scaffold. This modification effectively converted the molecule from an agonist to a potent antagonist.

Quantitative Biological Data

The biological activity of this compound was primarily assessed using a reporter gene assay in COS-1 cells. This assay measures the ability of a compound to inhibit the transcriptional activation induced by a known RXR agonist. The potency of this compound is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.

| Compound | Parameter | Value | Assay System |

| This compound | pA2 | 8.23 | Reporter gene assay in COS-1 cells (vs. NEt-TMN) |

| Reference Antagonist (PA452) | pA2 | 7.11 | Reporter gene assay in COS-1 cells (vs. NEt-TMN) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a key intermediate, the methyl ester precursor of the corresponding RXR agonist. The following is a detailed protocol for the synthesis:

Step 1: Iodination of the Precursor

-

The methyl ester precursor is dissolved in a suitable organic solvent.

-

An iodinating agent, such as N-iodosuccinimide, is added to the solution.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the iodinated intermediate.

Step 2: Palladium-Catalyzed Cross-Coupling

-

The iodinated intermediate is dissolved in a suitable solvent system, typically a mixture of an organic solvent and an aqueous base.

-

A palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative (in this case, styrylboronic acid) are added to the solution.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC.

-

The mixture is then cooled to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Saponification

-

The crude product from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

-

An aqueous solution of a base, such as lithium hydroxide, is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Once the saponification is complete, the organic solvents are removed under reduced pressure.

-

The aqueous residue is acidified with a dilute acid (e.g., 1N HCl), leading to the precipitation of the final product, this compound.

-

The precipitate is collected by filtration, washed with water, and dried to afford the pure antagonist.

Reporter Gene Assay for RXR Antagonist Activity

This assay is designed to measure the ability of a compound to inhibit RXR-mediated gene transcription.

Materials:

-

COS-1 cells (or other suitable mammalian cell line)

-

Expression vector for the Gal4 DNA-binding domain fused to the RXR ligand-binding domain (Gal4-RXR-LBD)

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS)

-

Control plasmid expressing β-galactosidase (for transfection efficiency normalization)

-

RXR agonist (e.g., NEt-TMN)

-

This compound

-

Cell culture medium and reagents

-

Transfection reagent

-

Luciferase assay system

-

β-galactosidase assay reagents

Protocol:

-

Cell Culture and Transfection:

-

Plate COS-1 cells in 24-well plates and grow to 70-80% confluency.

-

Co-transfect the cells with the Gal4-RXR-LBD expression vector, the luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the RXR agonist and varying concentrations of this compound. Include appropriate vehicle controls.

-

-

Cell Lysis and Reporter Assay:

-

After another 24 hours of incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer.

-

Measure the β-galactosidase activity in the same lysates to normalize for transfection efficiency.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the luciferase reading by the β-galactosidase reading for each well.

-

Plot the relative luciferase activity against the concentration of the antagonist.

-

Determine the pA2 value from the shift in the agonist's dose-response curve in the presence of the antagonist.

-

Visualizations

RXR Signaling Pathway

Caption: Antagonistic pathway of RXR signaling.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for synthesis and evaluation.

References

The Impact of Retinoid X Receptor (RXR) Antagonists on Gene Transcription: A Technical Guide

Disclaimer: Publicly available scientific literature does not contain sufficient information to provide a detailed analysis of a specific molecule designated "RXR antagonist 5" or "compound 22." Therefore, this guide provides an in-depth overview of the effects of well-characterized Retinoid X Receptor (RXR) antagonists on gene transcription, drawing upon established principles and data from representative compounds. The data and protocols presented herein are synthesized from various published studies and should be considered illustrative of the general mechanisms of RXR antagonism.

Executive Summary

Retinoid X Receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene transcription involved in a myriad of physiological processes, including cellular differentiation, proliferation, and metabolism.[1] RXRs function as homodimers or as heterodimeric partners with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] RXR antagonists are small molecules that bind to RXR and inhibit its function, thereby modulating the expression of target genes. These antagonists typically work by preventing the conformational changes required for the recruitment of coactivators, leading to the repression of gene transcription.[2] This technical guide provides a comprehensive overview of the molecular mechanisms of RXR antagonists, their impact on gene expression, and the experimental methodologies used to characterize their activity.

Molecular Mechanism of RXR Antagonism

RXR antagonists exert their effects by binding to the ligand-binding pocket (LBP) of the RXR protein. This binding event prevents the receptor from adopting an active conformation, which is necessary for the recruitment of coactivator proteins and the subsequent initiation of transcription.[2] Instead, the binding of an antagonist can promote the recruitment of corepressor proteins, which further inhibit gene expression.[2]

The general mechanism of action for an RXR antagonist can be visualized as a multi-step process that ultimately leads to the repression of target gene transcription.

Caption: General signaling pathway of RXR antagonist-mediated gene repression.

Quantitative Effects on Gene Transcription

The inhibitory effects of RXR antagonists on gene transcription are typically quantified using reporter gene assays or by measuring the mRNA levels of endogenous target genes. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist.

Below are tables summarizing representative quantitative data for well-characterized RXR antagonists.

Table 1: Inhibitory Activity of Representative RXR Antagonists in Reporter Gene Assays

| RXR Antagonist | Agonist Used | Cell Line | Reporter Construct | IC50 (nM) | Reference |

| LG100754 | LG100268 (RXR Agonist) | CV-1 | RXRE-tk-luc | 10 | (Fanjul et al., 1996) |

| HX531 | 9-cis-retinoic acid | CHO | CRBPII-tk-luc | 21 | (Yamauchi et al., 2001) |

| UVI3003 | 9-cis-retinoic acid | COS-7 | GAL4-RXR-LBD | 240 | (Leid et al., 1992) |

Table 2: Effect of a Representative RXR Antagonist on Endogenous Gene Expression

| Gene Target | Cell Line | Antagonist | Treatment Conditions | Fold Change in mRNA | Reference |

| FABP4 (aP2) | 3T3-L1 adipocytes | HX531 (1 µM) | 24 hours | -2.5 | (Yamauchi et al., 2001) |

| LPL | 3T3-L1 adipocytes | HX531 (1 µM) | 24 hours | -3.1 | (Yamauchi et al., 2001) |

| SCD-1 | 3T3-L1 adipocytes | HX531 (1 µM) | 24 hours | -2.8 | (Yamauchi et al., 2001) |

Experimental Protocols

Cell Culture and Transfection

-

Cell Lines: CV-1 (monkey kidney fibroblasts), COS-7 (monkey kidney fibroblasts), or other suitable cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For reporter assays, cells are typically seeded in 24-well plates and transfected using a lipofection-based method (e.g., Lipofectamine 2000) according to the manufacturer's instructions. The transfection mixture includes the reporter plasmid (e.g., containing an RXR response element driving luciferase expression), an expression vector for the RXR protein, and a control plasmid for normalization (e.g., a β-galactosidase or Renilla luciferase vector).

Caption: A typical experimental workflow for a reporter gene assay.

Reporter Gene Assay

-

Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the RXR agonist at a fixed concentration (typically at its EC50) and varying concentrations of the RXR antagonist.

-

Lysis: After a 24-hour incubation period, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.

-

Normalization: The luciferase activity is normalized to the activity of the co-transfected control reporter (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency.

Quantitative Real-Time PCR (qPCR)

-

Cell Treatment: Cells are treated with the RXR antagonist at the desired concentration for a specific duration.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The relative expression levels of the target genes are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system. The expression levels are typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: The fold change in gene expression is calculated using the ΔΔCt method.

Signaling Pathways Modulated by RXR Antagonists

RXR antagonists can impact a wide range of signaling pathways due to the central role of RXR in nuclear receptor signaling. By inhibiting RXR, these antagonists can affect processes such as lipid metabolism, inflammation, and cell growth.

Caption: Overview of cellular pathways affected by RXR antagonists.

Conclusion

RXR antagonists are valuable research tools and potential therapeutic agents that modulate gene transcription by inhibiting the function of the Retinoid X Receptor. Their mechanism of action involves binding to the receptor and preventing the recruitment of coactivators, leading to the repression of target gene expression. The effects of these antagonists can be quantified using various molecular biology techniques, providing insights into their potency and the signaling pathways they modulate. Further research into the development of selective and potent RXR antagonists holds promise for the treatment of various diseases, including cancer, metabolic disorders, and inflammatory conditions.

References

In Vitro Characterization of RXR Antagonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a nuclear receptor that plays a pivotal role in regulating gene expression involved in a myriad of physiological processes, including cellular differentiation, proliferation, and metabolism. RXR functions as a homodimer or as a heterodimeric partner with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This central role makes RXR a compelling therapeutic target for various diseases. RXR antagonists are valuable tools for dissecting RXR signaling pathways and hold potential as therapeutic agents.

This technical guide focuses on the in vitro characterization of "RXR antagonist 5" (also referred to as compound 22). While specific experimental data for this compound is not extensively available in published literature, with its binding potential having been evaluated through modeling, this document provides a comprehensive framework for its in vitro characterization.[1] The methodologies and representative data presented herein are based on established protocols for characterizing other well-documented RXR antagonists.

Quantitative Data Summary

The following tables present representative quantitative data that would be generated during the in vitro characterization of an RXR antagonist.

Table 1: Radioligand Binding Affinity for RXRα

| Parameter | Value | Description |

| Ki (nM) | Value | Inhibitory constant, representing the affinity of the antagonist for the receptor. A lower Ki indicates higher affinity. |

| IC50 (nM) | Value | Concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled agonist. |

| Radioligand | [3H]-9-cis-Retinoic Acid | A commonly used radiolabeled RXR agonist. |

| Receptor Source | Recombinant human RXRα | Purified receptor protein used in the binding assay. |

Table 2: Functional Antagonism in a Reporter Gene Assay

| Parameter | Value | Description |

| IC50 (nM) | Value | Concentration of the antagonist that produces 50% inhibition of the agonist-induced reporter gene expression. |

| pA2 | Value | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist concentration-response curve. |

| Cell Line | HEK293T | A human cell line commonly used for transfection and reporter assays. |

| Reporter Construct | (R)XRE-Luciferase | A plasmid containing RXR response elements driving the expression of the luciferase reporter gene. |

| RXR Agonist | 9-cis-Retinoic Acid (100 nM) | The agonist used to stimulate RXR activity. |

Table 3: Selectivity Profile

| Nuclear Receptor | Antagonist Activity (IC50, nM) | Description |

| RXRα | Value | Potency against the target receptor. |

| RXRβ | Value | Potency against a different RXR isoform. |

| RXRγ | Value | Potency against another RXR isoform. |

| RARα | >10,000 | Lack of significant activity against a related nuclear receptor, indicating selectivity. |

| PPARγ | >10,000 | Lack of significant activity against another RXR heterodimerization partner. |

| LXRα | >10,000 | Lack of significant activity against another RXR heterodimerization partner. |

Signaling Pathways and Experimental Workflows

RXR Signaling Pathway

Retinoid X Receptors are unique among nuclear receptors as they form heterodimers with numerous other nuclear receptors.[2] In the absence of a ligand, these heterodimers are often bound to DNA at specific hormone response elements, complexed with corepressor proteins which leads to the repression of gene transcription. Upon agonist binding to RXR or its partner receptor, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes. RXR antagonists block this process by preventing the conformational changes required for coactivator recruitment.

Caption: RXR Signaling Pathway and Mechanism of Antagonism.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of an RXR antagonist typically follows a tiered approach, starting with binding assays to determine affinity, followed by functional assays to confirm antagonism, and finally, selectivity assays to assess off-target effects.

Caption: Tiered Experimental Workflow for RXR Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay measures the ability of "this compound" to compete with a radiolabeled ligand for binding to the RXRα ligand-binding domain (LBD).

Materials:

-

Recombinant human RXRα LBD

-

[3H]-9-cis-Retinoic Acid (Radioligand)

-

"this compound" (Test Compound)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 10% glycerol)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of "this compound" in binding buffer.

-

In a 96-well plate, add a fixed concentration of recombinant RXRα LBD.

-

Add the serially diluted "this compound" or vehicle control to the wells.

-

Add a fixed concentration of [3H]-9-cis-Retinoic Acid to all wells.

-

Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of "this compound" by quantifying its ability to inhibit agonist-induced transcription of a reporter gene.

Materials:

-

HEK293T cells

-

Expression vector for human RXRα

-

Luciferase reporter plasmid with RXR response elements (e.g., pGL3-(R)XRE-luc)

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

9-cis-Retinoic Acid (RXR agonist)

-

"this compound"

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the RXRα expression vector, the (R)XRE-luciferase reporter plasmid, and the control plasmid.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of "this compound".

-

Pre-incubate the cells with the diluted antagonist or vehicle for 1 hour.

-

Add a fixed concentration of 9-cis-Retinoic Acid (e.g., EC80 concentration) to the wells.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of "this compound" to determine the IC50 value. The pA2 value can be determined from Schild regression analysis if the assay is performed with multiple antagonist concentrations against a full agonist dose-response curve.

Co-activator/Co-repressor Interaction Assay (e.g., FRET)

This assay directly assesses the ability of "this compound" to modulate the interaction between RXR and its co-regulators. Förster Resonance Energy Transfer (FRET) is a common method.

Materials:

-

Expression vectors for RXRα fused to a donor fluorophore (e.g., CFP) and a co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR) fused to an acceptor fluorophore (e.g., YFP).

-

Mammalian cell line suitable for imaging (e.g., HeLa or U2OS).

-

Transfection reagent.

-

RXR agonist (e.g., 9-cis-Retinoic Acid).

-

"this compound".

-

Fluorescence microscope equipped for FRET imaging.

Procedure:

-

Co-transfect cells with the CFP-RXRα and YFP-co-regulator expression vectors.

-

Plate the cells on glass-bottom dishes suitable for microscopy.

-

After 24-48 hours, treat the cells with vehicle, RXR agonist, "this compound", or a combination of agonist and antagonist.

-

Incubate for a specified period (e.g., 1-2 hours).

-

Perform FRET imaging using a fluorescence microscope. Measure the emission of the acceptor fluorophore upon excitation of the donor fluorophore.

-

Data Analysis: An increase in the FRET signal in the presence of an agonist indicates co-activator recruitment (or co-repressor dissociation). An effective antagonist will prevent the agonist-induced change in the FRET signal. Quantify the FRET efficiency across different treatment conditions.

Conclusion

The in vitro characterization of "this compound" requires a systematic evaluation of its binding affinity, functional activity, and selectivity. The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to thoroughly profile this compound. While specific experimental data for "this compound" is currently limited, the application of these standard assays will enable a comprehensive understanding of its pharmacological properties and its potential as a research tool or therapeutic candidate.

References

The Role of RXR Antagonism in Metabolic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating gene expression involved in a wide array of physiological processes, including metabolic homeostasis. RXRs function by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are critical regulators of lipid and glucose metabolism.[1][2] This central role makes RXR an attractive therapeutic target for metabolic diseases like type 2 diabetes and obesity.[3][4] While RXR agonists have been explored, their clinical utility has been hampered by side effects.[2] Consequently, RXR antagonists are emerging as valuable research tools and potential therapeutic agents for dissecting and modulating metabolic pathways.[1][3]

This technical guide provides an in-depth overview of the use of RXR antagonists in the study of metabolic diseases, with a focus on their mechanism of action, experimental application, and the interpretation of key data. While the specific compound "RXR antagonist 5" (also known as compound 22) has been noted, its detailed application in metabolic disease research is not extensively documented in publicly available literature.[5] Therefore, this guide will utilize the well-characterized RXR antagonist HX531 as a primary example to illustrate the principles and methodologies involved.

Mechanism of Action: The Role of RXR in Metabolic Signaling

RXR exerts its influence on metabolism primarily through its partnership with other nuclear receptors. These heterodimers bind to specific DNA sequences, known as response elements, in the promoter regions of target genes, thereby controlling their transcription.

-

RXR-PPAR Heterodimers: These complexes are master regulators of fatty acid metabolism and glucose homeostasis. Activation of PPARγ, for instance, is the mechanism of action for the thiazolidinedione class of antidiabetic drugs.

-

RXR-LXR Heterodimers: These pairs are critically involved in cholesterol homeostasis and lipogenesis.[6]

RXR antagonists function by binding to the ligand-binding pocket of RXR, preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription.[3] This blockade can modulate the activity of RXR's heterodimer partners, leading to significant effects on metabolic pathways.

Below is a diagram illustrating the generalized signaling pathway of RXR and its heterodimer partners in the context of metabolic gene regulation.

Quantitative Data for the RXR Antagonist HX531

The following table summarizes key quantitative data for the RXR antagonist HX531, demonstrating its potency and effects in preclinical models of metabolic disease.

| Parameter | Value | Species/Model | Experimental Context | Reference |

| IC50 | 18 nM | N/A | In vitro antagonism of RXR | [7][8] |

| Body Weight | ↓ 5.6% (vs. 9.3% ↑ with pioglitazone) | Obese Zucker Rats | Oral treatment (50 mg/kg b.i.d.) | |

| Food Consumption | ↓ 27% | Obese Zucker Rats | Oral treatment (50 mg/kg b.i.d.) | |

| Fasting Glucose | ↓ 37% | Obese Zucker Rats | Oral treatment (50 mg/kg b.i.d.) | |

| Fasting Insulin | ↓ 67% | Obese Zucker Rats | Oral treatment (50 mg/kg b.i.d.) | |

| Fasting Triglycerides | ↓ 57-60% | Obese Zucker Rats | Oral treatment (50 mg/kg b.i.d.) for 7-14 days | |

| Plasma Leptin | Decreased (dose- and time-dependent) | KK-Ay Mice | 0.03% and 0.06% food admixture for 3 weeks | [9] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of RXR antagonists. Below are representative methodologies for key experiments.

In Vitro Characterization: Reporter Gene Assay

This assay is a common method to determine the agonist or antagonist activity of a compound on a specific nuclear receptor.

Objective: To quantify the antagonistic activity of a test compound on RXR-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293T, COS-1)

-

Expression vector for human RXRα

-

Reporter plasmid containing a luciferase gene under the control of an RXR response element (e.g., pGL3-RXRE-Luc)

-

Transfection reagent

-

Cell culture medium and supplements

-

RXR agonist (e.g., 9-cis-retinoic acid)

-

Test compound (RXR antagonist)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RXRα expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the RXR agonist (e.g., 100 nM 9-cis-retinoic acid) and varying concentrations of the test antagonist. Include appropriate controls (vehicle, agonist alone).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. If a normalization vector was used, measure its activity as well.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

In Vivo Evaluation: Murine Models of Metabolic Disease

Animal models are essential for evaluating the physiological effects of RXR antagonists on metabolic parameters.

Objective: To assess the in vivo efficacy of an RXR antagonist in a mouse model of obesity and type 2 diabetes.

Animal Model:

-

Genetically obese and diabetic mice (e.g., KKAy mice) or diet-induced obese (DIO) mice (e.g., C57BL/6J mice fed a high-fat diet).

Materials:

-

RXR antagonist (e.g., HX531)

-

Vehicle control

-

Animal caging and husbandry supplies

-

Equipment for blood collection and measurement of glucose, insulin, and lipids

-

Analytical balance for body weight measurement

-

Food intake monitoring system

Protocol:

-

Acclimatization and Baseline Measurements: Acclimate the mice to the housing conditions for at least one week. Record baseline body weight, food intake, and collect blood samples for the measurement of fasting glucose, insulin, and lipid levels.

-

Randomization and Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, RXR antagonist low dose, RXR antagonist high dose).

-

Drug Administration: Administer the RXR antagonist and vehicle daily for a predetermined period (e.g., 2-4 weeks). Administration can be via oral gavage or as a food admixture (e.g., HX531 at 0.03-0.1% in chow).[9][10]

-

Monitoring: Monitor body weight and food intake regularly (e.g., daily or weekly).

-

Metabolic Phenotyping: At the end of the treatment period, perform metabolic assessments, which may include:

-

Fasting blood glucose and insulin levels

-

Glucose tolerance test (GTT)

-

Insulin tolerance test (ITT)

-

Plasma lipid profile (triglycerides, cholesterol)

-

Measurement of plasma leptin and other relevant hormones

-

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

-

Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of the RXR antagonist on the measured metabolic parameters compared to the vehicle control group.

Conclusion

RXR antagonists represent a powerful class of molecular probes for elucidating the complex role of RXR signaling in metabolic health and disease. Through the use of robust in vitro and in vivo experimental approaches, researchers can effectively characterize the potency and physiological effects of these compounds. The data gathered from such studies, as exemplified by the work with HX531, underscores the therapeutic potential of RXR modulation for metabolic disorders. As research in this area continues, a deeper understanding of the nuanced effects of RXR antagonism on various heterodimer pairs will be critical for the development of novel and targeted therapies for metabolic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential of Retinoid X Receptor Modulators for the Treatment of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A retinoid X receptor antagonist, HX531, improves leptin resistance without increasing plasma leptin level in KK-Ay mice under normal dietary conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of RXR and PPARγ ameliorates diet-induced obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Retinoid X Receptor (RXR) Antagonism in Cancer Research

Executive Summary: This document provides a detailed overview of the role of Retinoid X Receptor (RXR) antagonists in cancer research. While the initial query specified "RXR antagonist 5," a significant data conflict was identified for the associated compound (CAS 1807740-94-8), which is described as an RXR agonist (V-125) in peer-reviewed literature. To ensure accuracy, this guide will focus on the well-characterized and potent RXR antagonist, HX531 , as a representative molecule to explore the mechanisms, experimental data, and protocols relevant to this class of compounds in oncology.

Introduction: The Retinoid X Receptor as a Therapeutic Target

The Retinoid X Receptor (RXR) is a member of the nuclear receptor superfamily that plays a pivotal role in regulating gene transcription. RXRs are unique in their ability to form homodimers or heterodimers with a wide array of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Peroxisome Proliferator-Activated Receptor (PPAR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR). This positions RXR as a master coordinator of signaling pathways that control critical cellular processes such as proliferation, differentiation, metabolism, and apoptosis.

Dysregulation of these pathways is a hallmark of cancer. Consequently, modulating RXR activity with small molecules—either agonists or antagonists—has become an attractive strategy for cancer therapy. While RXR agonists like Bexarotene are clinically approved for treating cutaneous T-cell lymphoma, RXR antagonists are valuable research tools and potential therapeutic agents for cancers where inhibiting RXR-mediated signaling is beneficial.

RXR antagonists function by binding to the RXR ligand-binding pocket, preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription. This can disrupt oncogenic signaling, inhibit cancer cell growth, and induce apoptosis.

The Case of "this compound" vs. V-125

The compound designated "this compound" by several chemical suppliers is associated with CAS number 1807740-94-8.[1][2][3][4] However, primary scientific literature and databases like Cayman Chemical identify the compound with this exact CAS number as V-125 , an RXR agonist .[5][6] A 2022 study in Scientific Reports by Reich et al. characterizes V-125 as a rexinoid that reduces tumor growth in preclinical breast and lung cancer models by activating RXR.[6] Due to this direct conflict and the lack of peer-reviewed cancer research validating "this compound," this guide will proceed using the well-documented antagonist HX531 to illustrate the role of this compound class.

HX531: A Prototypical RXR Antagonist

HX531 is a potent, orally active, and selective RXR antagonist. It is widely used in research to probe the function of RXR signaling. Its primary mechanism involves blocking the transcriptional activation of RXR, thereby inhibiting the expression of its target genes.

HX531 competitively binds to the RXR ligand-binding domain, preventing the receptor from adopting an active conformation upon which it would recruit coactivator proteins. This inhibition is particularly relevant in the context of "permissive" heterodimers (e.g., RXR/PPAR, RXR/LXR), where an RXR-specific ligand could otherwise activate transcription. In "non-permissive" heterodimers (e.g., RXR/RAR, RXR/VDR), the RXR partner is dominant, but an RXR antagonist can still play a role by preventing any synergistic or stabilizing effects.

One of the key pathways affected by HX531 in cancer cells is the p53-p21Cip1 pathway .[7][8] By antagonizing RXR, HX531 can lead to the upregulation and activation of this critical tumor suppressor pathway, resulting in cell cycle arrest and inhibition of cell proliferation.

The following table summarizes key quantitative data for HX531 from preclinical studies.

| Parameter | Value | Cell Line / Model | Context | Reference |

| IC₅₀ | 18 nM | Not specified (in vitro assay) | Direct antagonism of RXR | [7][9] |

| Concentration | 2.5 µM | Human Visceral Preadipocytes | Upregulation of p53-p21Cip1 pathway | [7] |

| Concentration | 2.5 µM | Normal Human Mesangial Cells | Reverses high glucose-induced G0/G1 arrest | [7] |

| Dosing | 0.1% and 0.3% in food | Mouse models | Anti-obesity and anti-diabetic effects | [7] |

Key Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for assays commonly used to evaluate RXR antagonists like HX531.

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RXR in response to an agonist.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, CV-1) in appropriate media.

-

Co-transfect cells using a lipid-based reagent with three plasmids:

-

An expression vector for the RXR protein (e.g., pCMV-hRXRα).

-

A reporter plasmid containing a luciferase gene downstream of an RXR-responsive element (e.g., pRXRE-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with:

-

Vehicle control (e.g., DMSO).

-

A fixed concentration of an RXR agonist (e.g., 9-cis-Retinoic Acid) to stimulate a response (typically the EC₈₀ concentration).

-

The RXR agonist plus varying concentrations of the antagonist (e.g., HX531).

-

-

-

Lysis and Luminescence Measurement:

-

After a 16-24 hour incubation period, lyse the cells using a suitable buffer.

-

Measure the activity of both luciferases (Firefly and Renilla) using a luminometer.

-

-

Data Analysis:

-

Normalize the RXRE-luciferase signal to the control Renilla signal.

-

Calculate the percent inhibition caused by the antagonist at each concentration relative to the agonist-only control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

This protocol is used to measure changes in protein expression (e.g., p53, p21) following treatment with an RXR antagonist.

-

Cell Culture and Treatment: Plate cancer cells (e.g., melanoma cell lines) and grow to 70-80% confluency. Treat with vehicle or desired concentrations of HX531 for a specified time (e.g., 24, 48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS, then lyse using RIPA buffer containing protease and phosphatase inhibitors.

-